molecular formula C14H12Cl3NO4S B2624110 3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 2305383-57-5

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2624110
CAS No.: 2305383-57-5
M. Wt: 396.66
InChI Key: XQGNQHIWVYJGAJ-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” typically involves multiple steps, including:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Methoxylation: Addition of methoxy groups (-OCH3) to specific positions on the benzene ring.

    Sulfonation: Introduction of the sulfonamide group (-SO2NH2) to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: for controlled addition of reagents.

    Catalysts: to enhance reaction rates.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Halogen atoms (chlorine) on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation products: Could include quinones or other oxidized derivatives.

    Reduction products: Could include amines or alcohols.

    Substitution products: Could include derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial agents: Potential use as an antimicrobial agent due to the sulfonamide group.

    Enzyme inhibitors: May act as an inhibitor for certain enzymes.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals.

Industry

    Material science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” would depend on its specific application. For example:

    Antimicrobial action: The sulfonamide group may inhibit bacterial enzymes involved in folic acid synthesis.

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Chloramphenicol: An antibiotic with a similar aromatic structure but different functional groups.

Uniqueness

  • The presence of multiple chlorine and methoxy groups in “3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzene-1-sulfonamide” may confer unique chemical reactivity and biological activity compared to simpler sulfonamides.

Properties

IUPAC Name

3,4-dichloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO4S/c1-21-11-5-3-8(15)7-10(11)18-23(19,20)12-6-4-9(16)13(17)14(12)22-2/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGNQHIWVYJGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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